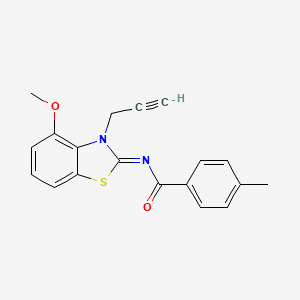

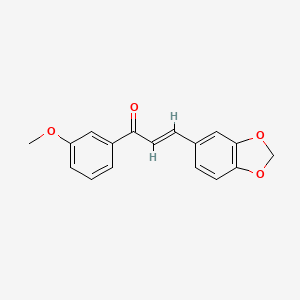

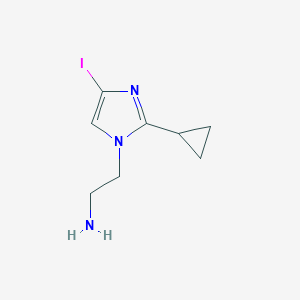

![molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4](/img/structure/B2380719.png)

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid” is a chemical compound . It is also known as "(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid" .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further connected to an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 341.36 . Other physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved data .科学的研究の応用

Synthesis of Novel Compounds

Unnatural Amino Acids Synthesis : 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is involved in the synthesis of differentially protected azatryptophan derivatives through Negishi coupling. This process is crucial in peptide-based drug discovery (Nimje et al., 2020).

Production of Enantiomerically Pure β-Amino Acids : The compound has been used in the Arndt-Eistert protocol to convert α-amino acids to β-amino acids. This transformation is significant for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Pyrrolidine Ring-Based Amino Acids Synthesis : The compound is instrumental in creating both enantiomerically pure forms of pyrrolidine-based amino acids, such as (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through an oxidative cyclization process (Galeazzi et al., 1996).

Preparation of N-Fmoc-Protected β2-homoamino Acids : It serves as a protective group in the synthesis of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Development of Novel Fluorophores

- Fluorophore Synthesis for Material Science : The compound aids in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, useful in material science due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).

Self-Assembling Structures

- Formation of Self-Assembled Structures : Modified aliphatic amino acids containing this compound exhibit unique self-assembling properties. These structures are studied under various conditions and have potential in the design of novel architectures for specific functions (Gour et al., 2021).

Photocycloaddition Processes

- Intermolecular Photocycloaddition : Utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives via intermolecular photocycloaddition, which forms cyclic γ-aminobutyric acid analogues (Petz et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYNQYDAXKGCGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

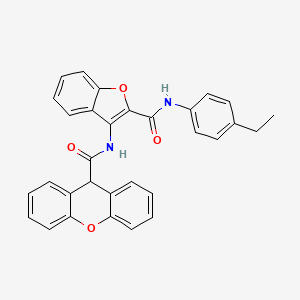

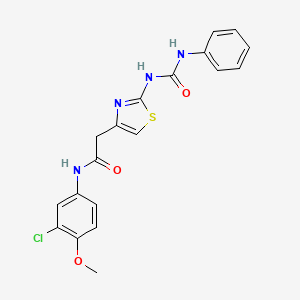

![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)

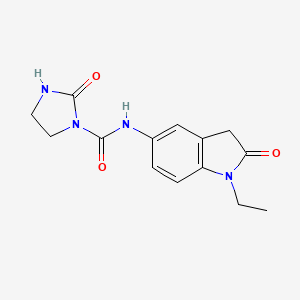

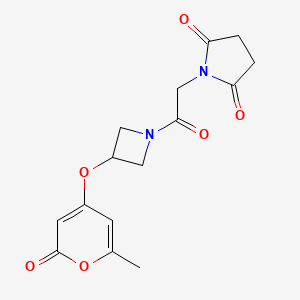

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)

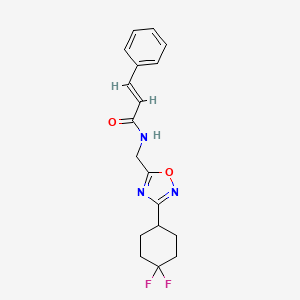

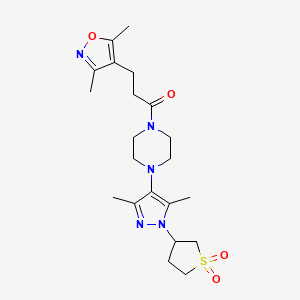

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)